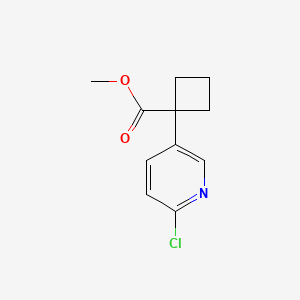![molecular formula C23H22N2O2 B2589964 N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine CAS No. 389876-48-6](/img/structure/B2589964.png)
N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a phenyl group (a benzene ring minus one hydrogen), and an amine group (NH2), which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the morpholine ring, phenyl groups, and the amine group. The morpholine ring provides a heterocyclic structure, and the phenyl groups contribute to the aromaticity of the compound .Chemical Reactions Analysis
Amines, such as the one in this compound, can act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Amines generally have the ability to form hydrogen bonds, which can significantly influence their physical properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds, such as morpholine derivatives, have been extensively studied. One study focuses on the synthesis and redetermination of the crystal structure of a related compound, highlighting the importance of understanding molecular conformation and interactions for the development of new materials and molecules with specific properties (D. Buu et al., 2019). Another example is the synthesis and spectroscopic characterization of Co(III) complexes, where morpholine acts as a ligand, demonstrating the role of morpholine derivatives in coordination chemistry and potential applications in catalysis and material science (M. Amirnasr et al., 2001).
Antimicrobial Activities
Morpholine derivatives have also been evaluated for their antimicrobial properties. A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which utilized morpholine as a component, revealed some compounds possessing good or moderate activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007).
Material Science and Corrosion Inhibition
In material science, morpholine derivatives have been synthesized and explored for their corrosion inhibition properties. Research into the synthesis of 4-hydroxyacetophenone derivatives via Mannich reaction revealed the formation of compounds that could serve as corrosion inhibitors, demonstrating the importance of morpholine derivatives in industrial applications, particularly in protecting metals from corrosion (Ghadah Aljohani et al., 2019).
Pharmacological Applications
Morpholine derivatives have found applications in pharmacology as well. A study on the regioselective synthesis and pharmacological study of Mannich bases containing ibuprofen moiety, where morpholine was used, found some of the derivatives to be promising anti-inflammatory and analgesic agents (K. V. Sujith et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-(3-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-6-22(7-3-1)27-23-8-4-5-19(17-23)18-24-20-9-11-21(12-10-20)25-13-15-26-16-14-25/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAHKMPYBUUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one](/img/structure/B2589881.png)
![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/no-structure.png)
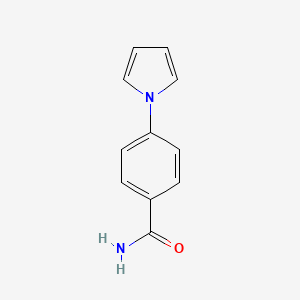
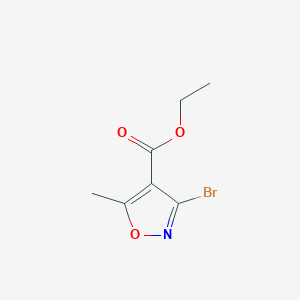
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2589886.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2589887.png)

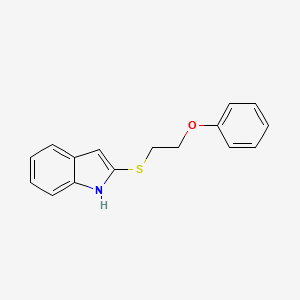
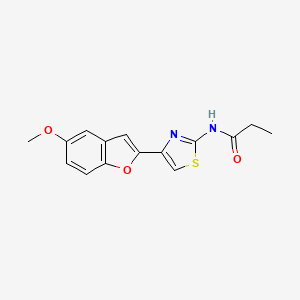
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine](/img/structure/B2589896.png)
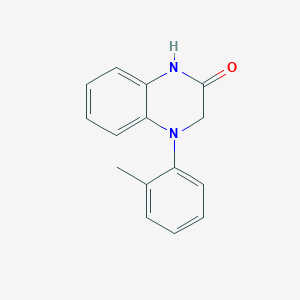
![1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2589900.png)
![1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2589901.png)
